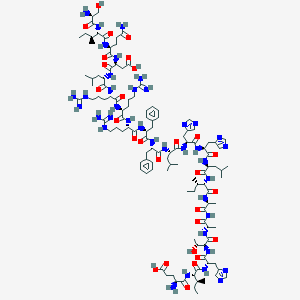

2'-Fluoroguanylyl-(3'-5')-Phosphocytidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

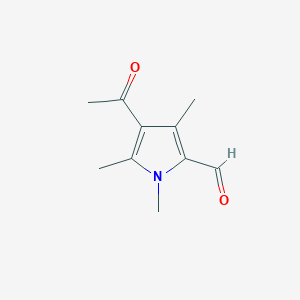

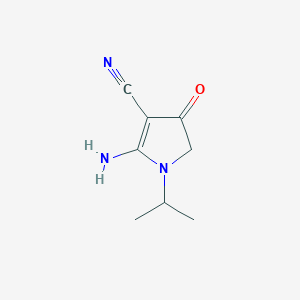

2'-Fluoroguanylyl-(3'-5')-Phosphocytidine, also known as 2'-F-3'-5'-CpG, is a synthetic nucleotide that has gained significant attention in the field of immunology due to its ability to activate the immune system.

Aplicaciones Científicas De Investigación

2'-F-3'-5'-CpG has been extensively studied for its ability to activate the immune system. It is a potent agonist of Toll-like receptor 9 (TLR9), a receptor that recognizes bacterial and viral DNA. Activation of TLR9 leads to the production of cytokines and chemokines, which in turn activate immune cells such as dendritic cells, B cells, and T cells. 2'-F-3'-5'-CpG has been shown to enhance the immune response to vaccines, promote tumor regression, and improve the outcome of infectious diseases.

Mecanismo De Acción

The mechanism of action of 2'-F-3'-5'-CpG involves the activation of TLR9. Upon binding to TLR9, 2'-F-3'-5'-CpG induces a conformational change in the receptor, which leads to the recruitment of adaptor proteins and the activation of downstream signaling pathways. This results in the activation of transcription factors such as NF-κB and IRF7, which induce the expression of cytokines and chemokines.

Efectos Bioquímicos Y Fisiológicos

Activation of TLR9 by 2'-F-3'-5'-CpG leads to the production of cytokines and chemokines, which have various biochemical and physiological effects. Cytokines such as interferon-α and interleukin-12 promote the activation of immune cells and enhance their effector functions. Chemokines such as CCL19 and CCL21 promote the migration of immune cells to lymphoid organs, where they can interact with other immune cells and initiate an immune response. In addition, 2'-F-3'-5'-CpG can induce the maturation of dendritic cells, which are essential for the initiation of an immune response.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 2'-F-3'-5'-CpG is its potency and specificity for TLR9. This allows for the activation of the immune system without the need for live pathogens or adjuvants. However, the use of 2'-F-3'-5'-CpG in lab experiments requires careful consideration of the dosage and timing of administration, as well as the potential for off-target effects. In addition, the cost of synthetic nucleotides can be a limiting factor for some research groups.

Direcciones Futuras

The potential applications of 2'-F-3'-5'-CpG in immunotherapy and vaccine development are vast. Future research could focus on the optimization of the synthesis method to improve the yield and purity of the product. In addition, the development of novel delivery methods could improve the efficacy and safety of 2'-F-3'-5'-CpG. Finally, the identification of biomarkers that predict the response to 2'-F-3'-5'-CpG could improve patient selection and treatment outcomes.

Métodos De Síntesis

The synthesis of 2'-F-3'-5'-CpG is a complex process that involves multiple steps. The starting material is guanosine, which is converted to 2'-F-guanosine through a fluorination reaction. The 3'-5' phosphodiester bond is then formed between 2'-F-guanosine and cytidine using a phosphoramidite coupling reaction. The resulting product is then deprotected to obtain 2'-F-3'-5'-CpG. This synthetic nucleotide is commercially available from various sources.

Propiedades

Número CAS |

138853-61-9 |

|---|---|

Nombre del producto |

2'-Fluoroguanylyl-(3'-5')-Phosphocytidine |

Fórmula molecular |

C19H24FN8O11P |

Peso molecular |

590.4 g/mol |

Nombre IUPAC |

[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C19H24FN8O11P/c20-9-13(6(3-29)37-16(9)28-5-23-10-14(28)25-18(22)26-15(10)32)39-40(34,35)36-4-7-11(30)12(31)17(38-7)27-2-1-8(21)24-19(27)33/h1-2,5-7,9,11-13,16-17,29-31H,3-4H2,(H,34,35)(H2,21,24,33)(H3,22,25,26,32)/t6-,7-,9-,11-,12-,13-,16-,17-/m1/s1 |

Clave InChI |

ZSBUMMSBXYRQAK-FOJQSULLSA-N |

SMILES isomérico |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3F)N4C=NC5=C4NC(=NC5=O)N)CO)O)O |

SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3F)N4C=NC5=C4N=C(NC5=O)N)CO)O)O |

SMILES canónico |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3F)N4C=NC5=C4NC(=NC5=O)N)CO)O)O |

Sinónimos |

2'-deoxy-2'-fluoroguanylyl-3',5'-cytidine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]propan-1-ol](/img/structure/B144184.png)